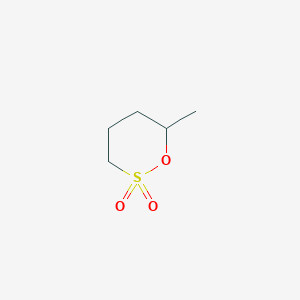
Tricyclo(4.3.1.0(1,6))deca-3-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo(4.3.1.0(1,6))deca-3-ene is a hydrocarbon compound with the molecular formula C₁₀H₁₄. It is characterized by a unique tricyclic structure, which includes three interconnected rings. This compound is known for its stability and interesting chemical properties, making it a subject of study in various fields of chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(4.3.1.0(1,6))deca-3-ene typically involves multiple steps, including key reactions such as the Diels-Alder reaction and the Conia-ene reaction. One common synthetic route starts with the formation of bicyclo(2.2.2)octane through a Diels-Alder reaction, followed by the Conia-ene reaction to form a five-membered ring, ultimately yielding the tricyclic structure .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic methodologies and reaction optimization have made it possible to produce this compound on a larger scale for research and specialized applications .
Analyse Chemischer Reaktionen
Types of Reactions
Tricyclo(4.3.1.0(1,6))deca-3-ene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alkanes .
Wissenschaftliche Forschungsanwendungen
Tricyclo(4.3.1.0(1,6))deca-3-ene has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the synthesis of complex organic molecules and materials science.
Wirkmechanismus
The mechanism of action of Tricyclo(4.3.1.0(1,6))deca-3-ene involves its interaction with various molecular targets and pathways. Its unique tricyclic structure allows it to engage in specific binding interactions with enzymes and receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricyclo(4.3.1.0(3,7))decane:
Azulene-annulated tricyclo(4.3.1.0(1,6))deca-2,4,7-triene: A derivative with additional functional groups and unique properties.
Uniqueness
Tricyclo(4.3.1.0(1,6))deca-3-ene is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound for studying complex chemical reactions and developing new materials .
Eigenschaften
CAS-Nummer |
17048-59-8 |
|---|---|
Molekularformel |
C10H14 |
Molekulargewicht |
134.22 g/mol |
IUPAC-Name |
tricyclo[4.3.1.01,6]dec-3-ene |
InChI |
InChI=1S/C10H14/c1-2-5-10-7-3-6-9(10,4-1)8-10/h1-2H,3-8H2 |
InChI-Schlüssel |
YQOCENFGLUWWPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC23CC=CCC2(C1)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradeca-5,12-diene](/img/structure/B14170929.png)
![2-({5-[(1S)-1-amino-3-methylbutyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B14170944.png)
![7-(Heptafluoropropyl)-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14170945.png)




![2,4-Quinazolinediamine, 6-[[4-(dimethylamino)phenyl]thio]-](/img/structure/B14170976.png)
![N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14170977.png)

![5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14170988.png)

